4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one
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Overview
Description
4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one is an organic compound that belongs to the class of amines This compound is characterized by the presence of a butyl group, a prop-2-en-1-yl group, and an amino group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of butan-2-one with butylamine and prop-2-en-1-ylamine under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and high-throughput screening, can enhance the efficiency and scalability of the production process. Additionally, purification techniques, such as distillation and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[Butyl(prop-2-EN-1-YL)amino]butan-2-ol: A similar compound with an alcohol group instead of a ketone group.
4-[Butyl(prop-2-EN-1-YL)amino]butan-2-amine: A related compound with an amine group instead of a ketone group.
Uniqueness
4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and selectivity.
Properties
CAS No. |
65727-58-4 |
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Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
4-[butyl(prop-2-enyl)amino]butan-2-one |
InChI |
InChI=1S/C11H21NO/c1-4-6-9-12(8-5-2)10-7-11(3)13/h5H,2,4,6-10H2,1,3H3 |
InChI Key |
HFFGGVQNLGWKOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(=O)C)CC=C |
Origin of Product |
United States |
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